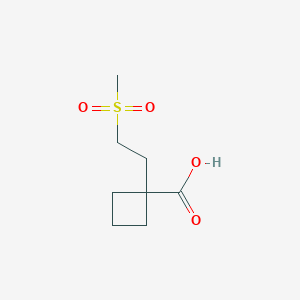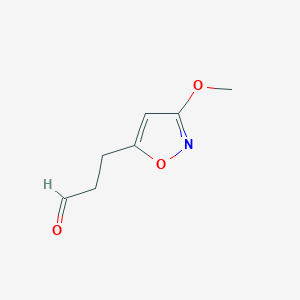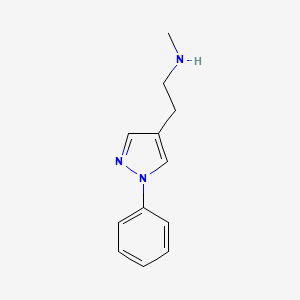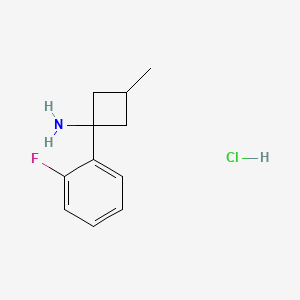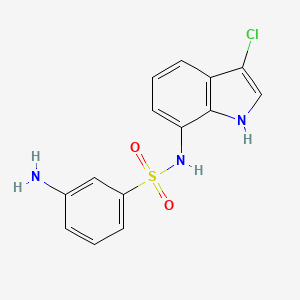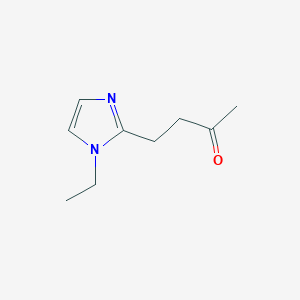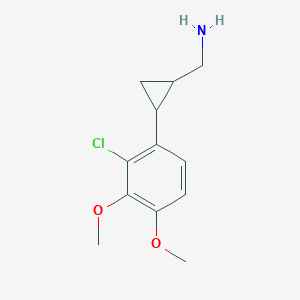
(2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . This compound is a cyclopropane derivative, characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-chloro-3,4-dimethoxyphenyl group. It is known for its unique reactivity and selectivity, making it a valuable asset in advanced research and synthesis projects .
Preparation Methods
The synthesis of (2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine typically involves the reaction of 2-chloro-3,4-dimethoxyacetophenone with ammonia or ethylamine . The process can be summarized as follows:
Reaction with Ammonia or Ethylamine: 2-chloro-3,4-dimethoxyacetophenone is reacted with ammonia or ethylamine to form the corresponding intermediate.
Hydrogenation or Hydroboration Reduction: The intermediate is then subjected to hydrogenation or hydroboration reduction to yield the target compound.
Chemical Reactions Analysis
(2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
(2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological responses, including inhibition of enzyme activity, alteration of receptor function, and modulation of cellular processes .
Comparison with Similar Compounds
(2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine can be compared with other similar compounds, such as:
2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine: This compound shares a similar phenyl group but differs in the presence of an ethylamine moiety instead of a cyclopropyl group.
2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methylamine: This compound is structurally similar but has a methylamine group instead of a methanamine group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct reactivity and selectivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
[2-(2-chloro-3,4-dimethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H16ClNO2/c1-15-10-4-3-8(9-5-7(9)6-14)11(13)12(10)16-2/h3-4,7,9H,5-6,14H2,1-2H3 |
InChI Key |
MRGLTJXRXJCTEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC2CN)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
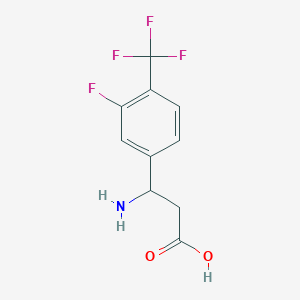
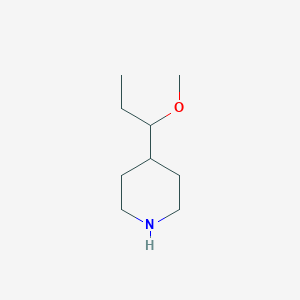
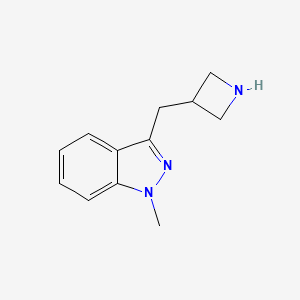
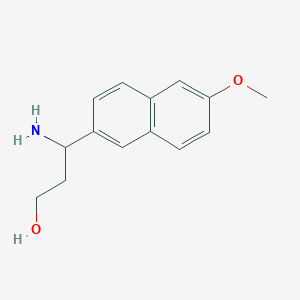
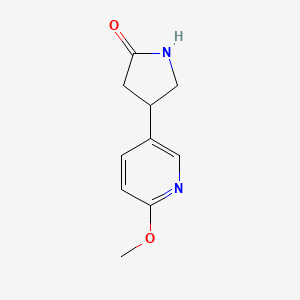
amine](/img/structure/B13590472.png)
